molecular formula C10H11FO3 B11722389 3-((2-Fluorobenzyl)oxy)propanoic acid

3-((2-Fluorobenzyl)oxy)propanoic acid

Cat. No.: B11722389
M. Wt: 198.19 g/mol
InChI Key: QWYXMVXAKGMPOI-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)oxy)propanoic acid: is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . This compound features a propanoic acid moiety linked to a 2-fluorobenzyl group via an ether linkage. It is a solid at room temperature and is often used in various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)oxy)propanoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((2-Fluorobenzyl)oxy)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Fluorobenzyl)oxy)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)oxy)propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-((2-Hydroxyethoxy)propanoic acid: Similar structure but with a hydroxyethoxy group instead of a fluorobenzyl group.

    3-((2-Chlorophenyl)propanoic acid: Contains a chlorophenyl group instead of a fluorobenzyl group.

    3-((2-Cyanophenyl)propanoic acid: Features a cyanophenyl group instead of a fluorobenzyl group.

Uniqueness

3-((2-Fluorobenzyl)oxy)propanoic acid is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYXMVXAKGMPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COCCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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